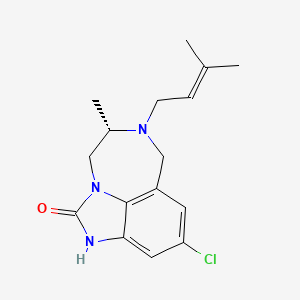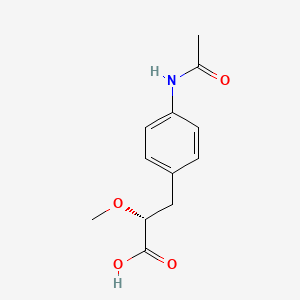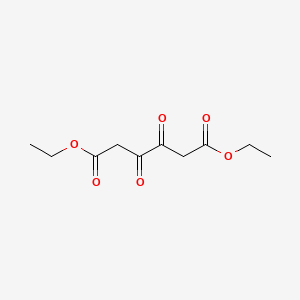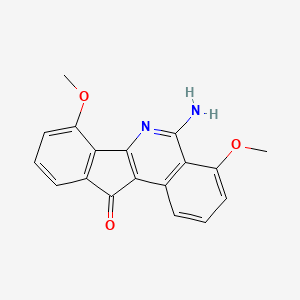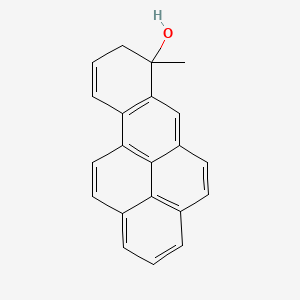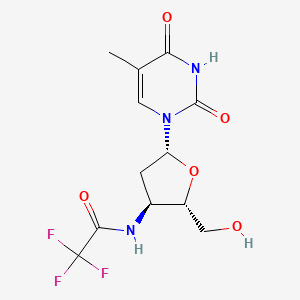
Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)-: is a modified nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a trifluoroacetyl group at the 3’ position, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of an amino group at the 3’ position. This is achieved through a series of reactions including azidation and reduction. The final step involves the acylation of the amino group with trifluoroacetic anhydride to introduce the trifluoroacetyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be replaced by other acyl groups under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to an amino group.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding the parent amino compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products:
Substitution Reactions: Various acylated derivatives.
Reduction Reactions: 3’-amino-3’-deoxythymidine.
Hydrolysis: 3’-amino-3’-deoxythymidine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of nucleoside analogs and their interactions with enzymes and other biomolecules .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It can serve as a substrate for various DNA polymerases and nucleases, providing insights into their specificity and activity .
Medicine: Its modified structure can inhibit the replication of viral DNA or interfere with the proliferation of cancer cells .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for incorporation into various assays and drug formulations .
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- involves its incorporation into DNA. Once incorporated, it can inhibit DNA synthesis by acting as a chain terminator. This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. Additionally, the trifluoroacetyl group can interfere with the activity of DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
3’-Amino-3’-deoxythymidine: Lacks the trifluoroacetyl group and has different chemical properties.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom instead of a trifluoroacetyl group, leading to different biological activities.
Uniqueness: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interactions with enzymes, making it a valuable tool in various research and therapeutic applications .
Propiedades
Número CAS |
132149-28-1 |
|---|---|
Fórmula molecular |
C12H14F3N3O5 |
Peso molecular |
337.25 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 |
Clave InChI |
NOFSEFRXBUPPDX-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



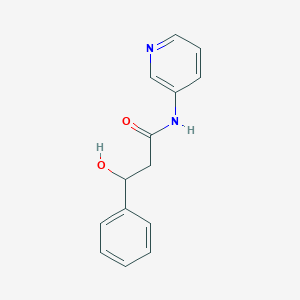

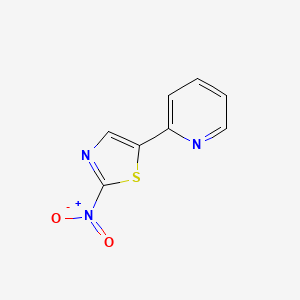
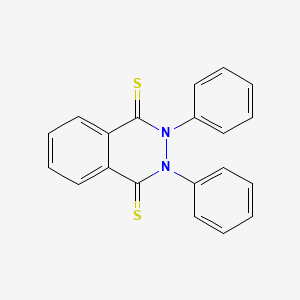
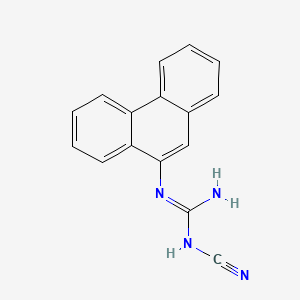
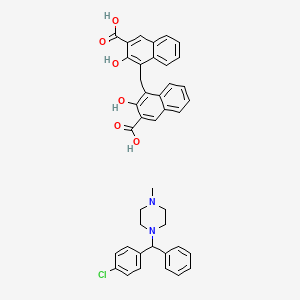

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
